5-{[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}furan-2-carboxylic acid
CAS No.: 2138366-47-7
Cat. No.: VC11584831
Molecular Formula: C25H25NO6
Molecular Weight: 435.5 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138366-47-7 |
|---|---|
| Molecular Formula | C25H25NO6 |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 5-[[2-ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C25H25NO6/c1-2-30-14-13-26(15-17-11-12-23(32-17)24(27)28)25(29)31-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-12,22H,2,13-16H2,1H3,(H,27,28) |
| Standard InChI Key | FSJNQKIRUOTOKQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCN(CC1=CC=C(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
The compound 5-{[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}furan-2-carboxylic acid is a complex organic molecule that incorporates several functional groups, including a furan ring, an amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group, and an ethoxyethyl group. This compound is likely used in synthetic organic chemistry, particularly in peptide synthesis or as a building block for more complex molecules.
Chemical Formula and Molecular Weight
The chemical formula for this compound is not explicitly provided in the search results, but based on its structure, it can be deduced as follows:
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Furan ring: C4H3O
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Carboxylic acid group: COOH
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Amino group with Fmoc protection: C15H11O2NH (from the Fmoc group)
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2-Ethoxyethyl group: C4H9O2
Combining these components gives a molecular formula of approximately C24H29NO6. The molecular weight would be around 431 g/mol, depending on the exact structure.
Synthesis
The synthesis of 5-{[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}furan-2-carboxylic acid would likely involve several steps:
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Furan Ring Formation: Starting with a suitable precursor, the furan ring can be formed through various cyclization reactions.
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Introduction of the Amino Group: The amino group can be introduced via amination reactions, followed by protection with the Fmoc group.
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Attachment of the Ethoxyethyl Group: This can be achieved through alkylation reactions.
Applications
This compound could be used as an intermediate in peptide synthesis or as a building block for more complex molecules, such as pharmaceuticals or materials. The Fmoc group is commonly used in solid-phase peptide synthesis to protect amino groups.
Data Table for Related Compounds
Research Findings and Future Directions
While specific research findings on 5-{[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}furan-2-carboxylic acid are not available, related compounds have been extensively studied for their roles in peptide synthesis and drug development. Future research could focus on exploring the potential applications of this compound in these fields.
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